molecular formula C20H21BrN4OS B305571 N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B305571
M. Wt: 445.4 g/mol
InChI Key: WYVVRDXBINDAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which have been shown to have a wide range of biological activities.

Scientific Research Applications

N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory activity, which could make it a potential therapeutic agent for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It may also work by inducing cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory activity, which could make it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a variety of cancer cell lines, which makes it a valuable tool for cancer research. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One area of research could be to further investigate the mechanism of action of this compound, in order to better understand how it works and how it could be used in the treatment of cancer and other diseases. Another area of research could be to explore the potential of this compound as a therapeutic agent in animal models of cancer and inflammatory diseases. Additionally, studies could be conducted to optimize the synthesis of this compound and improve its purity and yield.

Synthesis Methods

The synthesis of N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 4-bromo-2,3-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in the presence of a base to form the final product. The synthesis of this compound has been reported in several publications, and the purity of the compound can be confirmed using analytical techniques such as NMR and HPLC.

properties

Molecular Formula

C20H21BrN4OS

Molecular Weight

445.4 g/mol

IUPAC Name

N-(4-bromo-2,3-dimethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21BrN4OS/c1-12-6-5-7-15(10-12)19-23-24-20(25(19)4)27-11-18(26)22-17-9-8-16(21)13(2)14(17)3/h5-10H,11H2,1-4H3,(H,22,26)

InChI Key

WYVVRDXBINDAEP-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C(N2C)SCC(=O)NC3=C(C(=C(C=C3)Br)C)C

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NC3=C(C(=C(C=C3)Br)C)C

Origin of Product

United States

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